N-(1,3-benzothiazol-5-yl)-4-({[(3-chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Benzothiazole-5-yl-sulfonamide involves several steps. Researchers have reported various synthetic routes, including condensation reactions between appropriate starting materials. Notably, the introduction of the benzothiazole ring and subsequent functionalization of the sulfonamide group are critical steps. Detailed protocols and optimization strategies are available in the literature .
Molecular Structure Analysis
The molecular formula of Benzothiazole-5-yl-sulfonamide is C~9~H~8~N~2~OS . Its structure comprises a benzothiazole ring fused with an amide group. The chlorine and fluorine substituents on the phenyl ring contribute to its overall properties. Researchers have elucidated the stereochemistry and confirmed the connectivity of atoms using spectroscopic techniques such as NMR, IR, and X-ray crystallography .
Chemical Reactions Analysis
- Protodeboronation : Recent studies have explored catalytic protodeboronation of alkyl boronic esters, including those containing benzothiazole moieties. This reaction opens avenues for functionalization and diversification of the compound .
- Hydromethylation : The anti-Markovnikov hydromethylation of alkenes using a radical approach has been achieved by combining protodeboronation with a Matteson–CH~2~–homologation. This transformation is valuable and has potential applications in organic synthesis .
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S2/c22-17-10-16(6-7-18(17)23)31(28,29)25-11-13-1-3-14(4-2-13)21(27)26-15-5-8-20-19(9-15)24-12-30-20/h1-10,12,25H,11H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUOUZPEHGIFSR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.